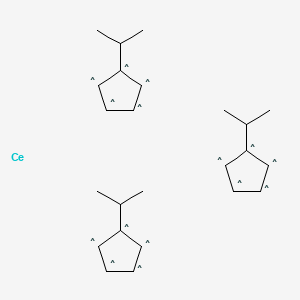

Tris(i-propylcyclopentadienyl)cerium(III)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tris(i-propylcyclopentadienyl)cerium(III) is an organometallic compound of cerium. It has the molecular formula C24H33Ce and a molecular weight of 461.64 . The compound appears as violet-blue crystals .

Molecular Structure Analysis

The molecular structure of Tris(i-propylcyclopentadienyl)cerium(III) consists of three i-propylcyclopentadienyl groups attached to a central cerium atom . The exact spatial arrangement of these groups could not be determined from the available information.

Physical And Chemical Properties Analysis

Tris(i-propylcyclopentadienyl)cerium(III) is a solid compound that forms violet-blue crystals . It is air-sensitive and highly flammable . It is also sensitive to moisture .

Scientific Research Applications

Catalytic Applications : Cerium(III) compounds, such as cerium(III) triflate, have been demonstrated to be powerful catalysts in organic reactions, such as the acetylation of alcohols. This suggests that Tris(i-propylcyclopentadienyl)cerium(III) may also have catalytic properties in similar chemical reactions (Dalpozzo et al., 2003).

Structural Studies and Materials Chemistry : Investigations into the gas-phase structures of sterically hindered lanthanide amides, including cerium(III) compounds, have been conducted. These studies are crucial for understanding the molecular geometry and electronic properties of cerium-based compounds, which can be important for materials science applications (Fjeldberg & Andersen, 1985).

Biological and Medical Applications : The complexation of cerium(III) with biomolecules like tris(hydroxymethyl)aminomethane in aqueous solutions has been studied. Cerium-based complexes are of interest in designing fluorescent probes or magnetic resonance imaging contrast agents for biological systems (Gamov et al., 2020).

Reactivity and Electronic Properties : The reactivity of cerium(III) compounds and their conversion to cerium(IV) in certain chemical environments has been examined. These studies provide insights into how Tris(i-propylcyclopentadienyl)cerium(III) might behave under different chemical conditions (Robinson et al., 2013).

Optical and Luminescent Properties : Research on cerium(III) luminophores, including their emission brightness and color, is crucial for the development of new materials for optical and electronic applications. Such studies can be extrapolated to understand the potential optical properties of Tris(i-propylcyclopentadienyl)cerium(III) (Qiao et al., 2018).

Redox Chemistry : The electrochemical behavior of cerium(III/IV) complexes, which is central to applications in synthetic and materials chemistry, has been extensively studied. This research provides insights into the redox properties of cerium compounds, which could be relevant for Tris(i-propylcyclopentadienyl)cerium(III) (Piro et al., 2014).

Antibacterial Applications : Certain cerium(III) complexes have shown effective antibacterial activity against various bacteria, suggesting potential applications in medicinal chemistry and materials science for similar cerium-based compounds (Sang et al., 2017).

Coordination Chemistry and Crystal Structures : Research on cerium aryloxides as precursors for organocerium(III) compounds, including crystal structure analysis, is relevant for understanding the coordination chemistry and potential applications of cerium-based compounds in materials science (Heeres et al., 1988).

Corrosion Protection : Studies on cerium compounds in epoxy coatings for steel suggest applications in corrosion protection and materials engineering. Such studies indicate the potential of Tris(i-propylcyclopentadienyl)cerium(III) in similar applications (Morozov et al., 2019).

Synthesis and Dynamics : The synthesis and dynamics of tris(η5-cyclopentadienyl)lanthanides, including cerium, have been explored, providing a basis for understanding similar compounds like Tris(i-propylcyclopentadienyl)cerium(III) in terms of their synthesis, structure, and reactivity (Baisch et al., 2006).

Safety and Hazards

Tris(i-propylcyclopentadienyl)cerium(III) is highly flammable and sensitive to air and moisture . It may cause skin irritation and may be harmful if absorbed through the skin. If ingested, it may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

While specific future directions for Tris(i-propylcyclopentadienyl)cerium(III) are not mentioned in the available resources, it’s worth noting that organometallic compounds like this have wide-ranging applications in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Therefore, future research could potentially explore these and other applications further.

Mechanism of Action

Target of Action

Tris(i-propylcyclopentadienyl)cerium(III) is primarily used as a precursor for the preparation of cerium thin films . The primary target of this compound is the substrate on which the cerium thin film is to be deposited .

Mode of Action

The compound interacts with its target (the substrate) through a process known as Atomic Layer Deposition (ALD) or Metal Organic Chemical Vapor Deposition (MOCVD) . In these processes, the compound is heated and evaporated, and the resulting vapor is transported to the substrate where it reacts and forms a thin film of cerium oxide (CeO2) .

Biochemical Pathways

The compound plays a crucial role in the deposition of cerium oxide thin films, which have applications in various fields such as electronics and catalysis .

Pharmacokinetics

The compound has a melting point of 51°C , and it evaporates under reduced pressure around 130°C/20 Torr . Its evaporation at atmospheric pressure is approximately 210-220°C .

Result of Action

The result of the action of Tris(i-propylcyclopentadienyl)cerium(III) is the formation of a thin film of cerium oxide on the substrate . This thin film has various applications, including use in electronic devices and as a catalyst .

Action Environment

The action of Tris(i-propylcyclopentadienyl)cerium(III) is influenced by several environmental factors. The compound is air sensitive , and its deposition processes (ALD and MOCVD) require specific temperatures and pressures . For example, in Plasma-Enhanced ALD, the delivery temperature is 135°C and the pressure is 20 Torr . The co-reactants used also influence the compound’s action .

properties

InChI |

InChI=1S/3C8H11.Ce/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVPNPPIUYKBCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Ce |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122528-16-9 |

Source

|

| Record name | Cerium, tris(isopropylcyclopentadienyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Tris(i-propylcyclopentadienyl)cerium contribute to the enhanced photocatalytic activity of TiO2 in the study?

A1: In the research article [], Tris(i-propylcyclopentadienyl)cerium serves as a precursor for depositing CeO2 onto TiO2 nanoparticles using ALD. The study demonstrates that coating TiO2 with CeO2, using Tris(i-propylcyclopentadienyl)cerium and de-ionized water as precursors, significantly improves its photocatalytic performance. This enhancement is attributed to CeO2 acting as electron-hole (e−/h+) pair trap centers on the TiO2 surface []. These trap centers effectively reduce the recombination rate of photogenerated electron-hole pairs, allowing for a greater number of charge carriers to participate in redox reactions, ultimately leading to increased photocatalytic activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]](/img/structure/B569953.png)

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)